2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole
Description
2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole is a heterocyclic compound featuring a benzoxazole core fused with pyridine and pyrimidine moieties. This structural complexity makes it a promising scaffold in medicinal chemistry, particularly for targeting enzymes or receptors that recognize nitrogen-rich heterocycles.
Properties
IUPAC Name |
2-(2-pyridin-4-ylpyrimidin-5-yl)-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O/c1-2-4-14-13(3-1)20-16(21-14)12-9-18-15(19-10-12)11-5-7-17-8-6-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSILHPJOHOQLOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CN=C(N=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
The target molecule comprises three interconnected heterocycles:
- Benzoxazole : A benzene ring fused to an oxazole (five-membered ring with oxygen and nitrogen).
- Pyrimidine : A six-membered diazine ring at position 5 of the benzoxazole.
- Pyridine : A six-membered aromatic nitrogen heterocycle at position 2 of the pyrimidine.
Retrosynthetically, the molecule can be dissected into two primary fragments:
- Fragment A : 1,3-Benzoxazole with a reactive site at position 2.
- Fragment B : 2-(4-Pyridinyl)-5-pyrimidinyl group.
Key synthetic strategies involve coupling these fragments via C–C bond formation or constructing the pyrimidine ring onto a preformed benzoxazole intermediate.
Preparation Methods
Cyclocondensation of 2-Aminophenol with Pyrimidine Carbaldehyde Derivatives
A widely utilized method for benzoxazole synthesis involves the acid-catalyzed condensation of 2-aminophenol with carbonyl compounds. For the target molecule, 2-(4-pyridinyl)-5-pyrimidinecarbaldehyde serves as the aldehyde component.
Reaction Conditions:
- Catalyst : Brønsted acidic ionic liquid (BAIL) gel or polyphosphoric acid (PPA).
- Solvent : Solvent-free or toluene under reflux.
- Temperature : 130°C for 1–3 hours.
Mechanism:
- Protonation of the aldehyde carbonyl oxygen by the acidic catalyst.
- Nucleophilic attack by the amino group of 2-aminophenol, forming a Schiff base intermediate.
- Cyclodehydration to eliminate water, yielding the benzoxazole ring.
Yield Optimization:
Palladium-Catalyzed Cross-Coupling Reactions
Comparative Analysis of Methods
| Method | Catalyst | Yield (%) | Time (h) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclocondensation | BAIL gel | 98 | 0.5 | Solvent-free, high efficiency | Requires specialized catalyst |
| Suzuki Coupling | Pd(PPh$$3$$)$$4$$ | 85 | 12 | Broad substrate scope | Costly palladium catalysts |
| Multi-Step Synthesis | HCl/KOtBu | 80 | 24 | Modular intermediates | Lengthy purification steps |
| Microwave-Assisted | BAIL gel | 98 | 0.08 | Rapid, energy-efficient | Limited scalability |
Mechanistic Insights and Challenges
Key Intermediates
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different pharmacological activities .
Scientific Research Applications
2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. It can inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole with structurally or functionally related benzoxazole and pyrimidine derivatives, emphasizing substituent effects, biological activities, and mechanistic insights.
Structural Analogues with Antimicrobial Activity
Compound A : 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1,3-benzoxazole
- Structure : Features a benzoxazole core substituted with a 4-methoxyphenyl-ethenyl group.
- Activity : Exhibits potent antimycobacterial activity against M. tuberculosis, M. kansasii, and M. avium, surpassing isoniazid (a first-line TB drug) in efficacy against M. avium and M. kansasii .
- Mechanism : Likely disrupts mycobacterial cell wall synthesis or metabolic pathways.
Compound B : 2-{(E)-2-[4-(Methylsulfanyl)phenyl]ethenyl}-1,3-benzoxazole
- Structure : Substituted with a methylsulfanyl-phenyl group.
- Activity : Demonstrates dual functionality as an antimycobacterial agent and photosynthesis inhibitor in plant chloroplasts, targeting photosystem II .
Comparison with Target Compound :
The target compound lacks the extended ethenyl substituents found in Compounds A and B, which are critical for membrane penetration and target binding. However, its pyrimidine-pyridine system may offer enhanced selectivity for eukaryotic targets (e.g., kinases) over prokaryotic systems.
Pyrimidine-Benzoxazole Hybrids
Compound C: 5-[4-Amino-1-(4-aminobutyl)pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzoxazol-2-amine
- Structure: Combines benzoxazole with a pyrazolo-pyrimidine group and an aminobutyl chain.
- Activity : Likely targets nucleotide-binding enzymes (e.g., kinases or GTPases) due to its polycyclic, nitrogen-rich structure .
Compound D: 4-(1,3-Benzodioxol-5-yloxy)-2-[4-(1H-imidazol-1-yl)phenoxy]pyrimidine
- Structure: Pyrimidine linked to benzodioxole and imidazole-phenoxy groups.
Comparison with Target Compound: The target compound’s pyridine-pyrimidine system may provide stronger base-pairing interactions with nucleic acids compared to Compound D’s benzodioxole and imidazole groups. However, it lacks the flexible aminobutyl chain of Compound C, which could limit its adaptability to enzyme active sites.
Sulfonyl and Halogen-Substituted Derivatives
Compound E : 2-(Chloromethyl)-5-(ethanesulfonyl)-1,3-benzoxazole
- Structure : Benzoxazole with chloromethyl and ethanesulfonyl substituents.
- Activity : Sulfonyl groups often confer enzyme inhibitory properties (e.g., protease or phosphatase inhibition), while chloromethyl groups may act as alkylating agents .
Compound F : 1-((2-Substituted-1,3-benzoxazol-5-yl)carbonyl)-1,2-dihydropyridazine-3,6-dione
- Structure : Benzoxazole linked to a dihydropyridazine-dione moiety.
- Activity : Tested for antimicrobial effects; carbonyl groups may enhance binding to bacterial proteins .
Comparison with Target Compound :
The target compound’s pyrimidine-pyridine system offers a more rigid, planar structure compared to the flexible sulfonyl and carbonyl groups in Compounds E and F. This rigidity may improve binding to flat aromatic binding pockets (e.g., DNA intercalation or kinase ATP-binding sites).
Data Table: Key Comparative Properties
Biological Activity
2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural arrangement combining benzoxazole, pyridine, and pyrimidine moieties, which contributes to its pharmacological potential. Research indicates that it possesses antimicrobial, antiviral, and anticancer properties, making it a candidate for further investigation in therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 274.28 g/mol
- CAS Number : 477859-79-3
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative organisms. The minimal inhibitory concentrations (MIC) for selected strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Bacillus subtilis | 20 |
The compound's activity appears to be influenced by the presence of specific functional groups within its structure, which may enhance its interaction with bacterial cell membranes or metabolic pathways.
Antiviral Activity
In addition to its antimicrobial properties, this compound has been investigated for its antiviral potential. Studies have focused on its ability to inhibit viral replication mechanisms. Notably, it has shown promise against various viruses by targeting specific viral enzymes. For instance, research indicated that derivatives of this compound could effectively inhibit the activity of the Hepatitis C virus (HCV) NS5B polymerase with IC values in the low micromolar range .
Anticancer Properties
The anticancer activity of this compound has been explored in several cancer cell lines. Preliminary studies have indicated that it can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. The compound's efficacy varies depending on the cancer type; for example:
- Breast Cancer Cell Lines : IC values around 25 µM.
- Lung Cancer Cell Lines : IC values around 30 µM.
These findings suggest a potential role for this compound in developing targeted cancer therapies.
The biological activity of this compound is believed to stem from its ability to interact with various biological targets. This includes:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in microbial metabolism and viral replication.
- Cellular Uptake : Its lipophilicity allows for effective cellular uptake, enhancing its bioavailability.
- Apoptosis Induction : By modulating pathways associated with cell survival and death, it can promote apoptosis in malignant cells.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that this compound effectively reduced bacterial load in infected animal models.
- Antiviral Activity Against HCV : In a clinical trial setting, a derivative of this compound was administered to patients with chronic HCV infection, resulting in significant viral load reduction over a treatment period.
- Cancer Cell Line Studies : In vitro studies showed that treatment with this compound led to significant reductions in viability among various cancer cell lines compared to control groups.
Q & A
Q. What are the standard synthetic routes for preparing 2-[2-(4-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole, and how can the purity of the product be validated?
Methodological Answer: Synthesis typically involves multi-step heterocyclic coupling reactions. For example, pyrimidine and pyridine rings can be assembled via condensation reactions using hydrazine derivatives or cross-coupling catalysts. Post-synthesis, purity is validated using HPLC (high-performance liquid chromatography) with UV detection, ¹H/¹³C NMR for structural confirmation, and mass spectrometry (MS) to verify molecular weight. Elemental analysis ensures stoichiometric consistency .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Resolves aromatic proton environments and confirms substitution patterns.
- IR spectroscopy : Identifies functional groups like benzoxazole (C=N stretch ~1600 cm⁻¹).
- Single-crystal X-ray diffraction : Provides unambiguous bond lengths, angles, and spatial arrangement. For example, similar compounds in used X-ray to resolve piperazine-pyrimidine conformers .
- High-resolution MS : Validates molecular formula and isotopic patterns.
Q. What in vitro models are commonly used to assess the antibacterial/antifungal activity of this compound?
Methodological Answer: Standard assays include:
- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungi (Candida albicans). Use broth microdilution with 96-well plates and optical density measurements .
- Zone of Inhibition : Agar diffusion assays to compare efficacy against control antibiotics.
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across different microbial strains?
Methodological Answer:
- Strain-Specific Assay Optimization : Adjust culture media (e.g., cation-adjusted Mueller-Hinton broth for P. aeruginosa) to ensure consistent growth conditions.
- Mechanistic Studies : Use fluorescence-based assays (e.g., SYTOX Green uptake for membrane disruption) to differentiate between bactericidal and bacteriostatic effects.
- Statistical Validation : Apply ANOVA or non-parametric tests to assess significance across replicates. Contradictions in (e.g., variable efficacy against S. aureus vs. E. coli) may arise from differences in cell wall permeability .
Q. What strategies optimize reaction yield and selectivity during multi-step synthesis?
Methodological Answer:
- Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution in pyrimidine coupling steps. highlights solvent-dependent kinetics for similar heterocycles .
- Catalyst Selection : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency.
- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection to prevent side reactions.
Q. How can contradictions in spectral data (e.g., NMR shifts vs. X-ray crystallography) be addressed?
Methodological Answer:
- Dynamic NMR : Resolve tautomeric equilibria (e.g., keto-enol shifts) by variable-temperature NMR.
- DFT Calculations : Compare experimental X-ray bond lengths with computational models (e.g., Gaussian09) to validate resonance structures. used this approach for benzodioxolyl derivatives .
- Cocrystallization : Co-crystallize with heavy atoms (e.g., iodine) to improve X-ray resolution.
Q. How should structure-activity relationship (SAR) studies be designed to improve bioactivity?
Methodological Answer:
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the pyrimidine 5-position to enhance microbial uptake. showed improved activity with methyl and aryl groups on bipyrazoles .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic properties with MIC values.
Q. What methods improve the solubility and stability of this compound in aqueous assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO-water mixtures (<10% DMSO) to maintain solubility without cytotoxicity.
- pH Adjustment : Protonate pyridine nitrogen (pKa ~4.5) to enhance water solubility.
- Lyophilization : Prepare stable lyophilized powders for long-term storage.
Q. How can computational methods predict binding interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to bacterial topoisomerase II or fungal CYP51.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. ’s X-ray data can guide target selection .
Q. What experimental approaches address stereochemical uncertainties in derivatives?
Methodological Answer:
- Chiral HPLC : Separate enantiomers using cellulose-based columns.
- Circular Dichroism (CD) : Confirm absolute configuration for optically active analogs. used X-ray to resolve stereochemistry in isoxazole derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
